

An In-depth Technical Guide to Isophthalic Acid (CAS 121-91-5)

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Compound of Interest

Compound Name: *benzene-1,3-dicarboxylic acid*

Cat. No.: *B053572*

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For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Isophthalic acid, identified by the CAS number 121-91-5, is an aromatic dicarboxylic acid. It is a colorless, crystalline solid that is an isomer of phthalic acid and terephthalic acid, differing in the substitution pattern of the carboxyl groups on the benzene ring (meta-position).[1][2] This seemingly subtle structural difference imparts distinct physical and chemical properties that drive its wide range of applications, from industrial polymer production to precursors for biologically active molecules.[1][2][3]

Nomenclature and Identifiers

Identifier	Value
CAS Number	121-91-5
Common Name	Isophthalic Acid
Synonyms	1,3-Benzenedicarboxylic acid, m-Phthalic acid
Molecular Formula	C ₈ H ₆ O ₄
Molecular Weight	166.13 g/mol
InChI Key	QQVIHTHCMHWDBS-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC(=CC(=C1)C(=O)O)C(=O)O</chem>

Physicochemical Properties

Property	Value
Melting Point	341-343 °C[4]
Boiling Point	Sublimes without decomposition[5]
Solubility	Slightly soluble in water; soluble in alcohol and acetone.[6]
Appearance	White crystalline powder or needle-like crystals. [2]
pKa1	3.70
pKa2	4.60

Synthesis and Purification

Industrial Production

The primary industrial route to isophthalic acid involves the liquid-phase oxidation of meta-xylene.[1] This process typically employs a cobalt-manganese catalyst and uses oxygen as the oxidant.[1][5]

Laboratory Synthesis

A common laboratory-scale synthesis involves the oxidation of m-toluic acid.

Experimental Protocol: Oxidation of m-Toluic Acid

- Reactants: m-toluic acid, oxygen-containing gas.
- Conditions: The reaction is carried out in the liquid phase at temperatures ranging from approximately 360 to 500°F.[7]
- Procedure:
 - Charge a suitable reaction vessel with m-toluic acid.

- Heat the vessel to the desired reaction temperature to maintain the m-toluic acid in a liquid state.
- Introduce an oxygen-containing gas (e.g., air) into the liquid m-toluic acid.
- Maintain the reaction under these conditions until the desired conversion is achieved. The progress of the reaction can be monitored by analyzing the acid number of the reaction mixture.
- Upon completion, the reaction mixture is cooled, and the solid isophthalic acid is isolated.
- Purification: The crude isophthalic acid can be purified by refluxing with a solvent in which isophthalic acid has low solubility at lower temperatures but is soluble at higher temperatures, such as xylene.^[7] The hot solution is filtered to remove insoluble impurities, and upon cooling, the purified isophthalic acid crystallizes. The purity can be assessed by determining the acid number.^[7]

Purification of Crude Isophthalic Acid

Crude isophthalic acid can be purified through crystallization or hydrogenation processes.

Experimental Protocol: Purification by Crystallization

- Procedure:
 - Dissolve the crude isophthalic acid in a suitable polar solvent (e.g., water) at an elevated temperature (100°C to 300°C) under sufficient pressure to maintain the liquid phase.^[8]
 - The hot solution is then passed through a particulate catalyst bed.
 - The purified isophthalic acid is then crystallized from the solution by cooling.^[8]

Analytical Methods

A variety of analytical techniques are employed to characterize and quantify isophthalic acid.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (DMSO-d_6): Chemical shifts are observed around δ 13.3 (br s, 2H, COOH), 8.55 (t, 1H), 8.22 (dd, 2H), and 7.68 (t, 1H) ppm.[1]
- Infrared (IR) Spectroscopy: Characteristic absorption bands are observed for the carboxylic acid O-H stretch (broad), C=O stretch, and aromatic C-H and C=C stretches.
- Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak at m/z 166.[9]

Chromatographic Methods

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of isophthalic acid or quantify it in a mixture.
- Column: A reversed-phase C18 column (e.g., Novapak C18) is commonly used.[10]
- Mobile Phase: A mixture of methanol and water (e.g., 15:85, v/v) with the pH adjusted to 3 is a suitable mobile phase.[10]
- Flow Rate: A typical flow rate is 1.0 mL/min.[10]
- Detection: UV detection at 254 nm is effective.[10]
- Sample Preparation: For analyzing isophthalic acid in a polymer matrix like PET, the sample is first hydrolyzed using a methanolic solution of sodium hydroxide at an elevated temperature (e.g., 70°C for 10 hours).[10]

Experimental Protocol: Gas Chromatography (GC)

- Objective: To separate and quantify isomers of phthalic acid.
- Derivatization: Isophthalic acid is first converted to a more volatile ester derivative (e.g., diisoamyl ester) by reacting with the corresponding alcohol in the presence of an acid catalyst.[11]
- Column: A nonpolar or slightly polar capillary column is used.

- Detector: A flame ionization detector (FID) is commonly employed.[11]
- Temperature Programming: The oven temperature is ramped to achieve separation of the isomers.[11]

Applications

Isophthalic acid is a crucial monomer in the polymer industry. Its meta-substitution disrupts the linearity of the polymer chains compared to its para-isomer, terephthalic acid, leading to polymers with distinct properties.

- Polyethylene Terephthalate (PET) Resins: It is used as a comonomer with terephthalic acid in the production of PET to improve clarity and processing characteristics for applications like beverage bottles.[1][3]
- Unsaturated Polyester Resins (UPR): A key component in UPRs, enhancing their thermal resistance, mechanical performance, and chemical resistance.[3][12] These resins are widely used in construction, automotive, and marine applications.[12]
- Coatings and Paints: It is a component of high-performance alkyd and polyester resins for industrial coatings, providing improved weatherability and durability.[3][12]
- High-Performance Polymers: It is a precursor to high-performance polymers like the fire-resistant material Nomex and polybenzimidazole.[1][3]

Biological Activity and Drug Development

While isophthalic acid itself is not a primary therapeutic agent, its derivatives have emerged as promising scaffolds in drug discovery, particularly as modulators of protein kinase C (PKC).

Targeting Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play critical roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[13] Dysregulation of PKC activity is implicated in diseases such as cancer and Alzheimer's disease.[14][15]

Derivatives of dialkyl 5-(hydroxymethyl)isophthalate have been identified as ligands that target the C1 domain in the regulatory region of PKC.[14][16][17] The C1 domain is the binding site

for the second messenger diacylglycerol (DAG) and phorbol esters.[13]

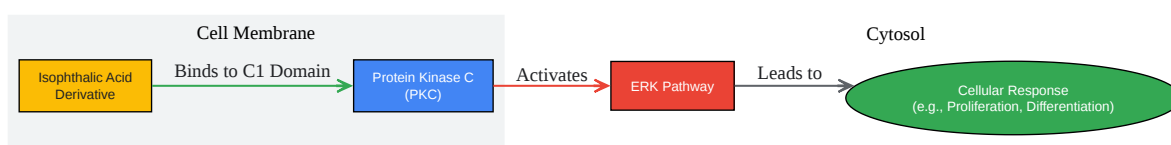
Experimental Protocol: PKC Binding Assay ([³H]PDBu Displacement)

- Objective: To determine the binding affinity of isophthalic acid derivatives to PKC isoforms.
- Principle: This is a competitive binding assay where the test compound competes with a radiolabeled phorbol ester, [³H]phorbol 12,13-dibutyrate ([³H]PDBu), for binding to the C1 domain of PKC.
- Materials:
 - Purified PKC isoforms (e.g., PKC α , PKC δ)
 - [³H]PDBu
 - Isophthalic acid derivative (test compound)
 - Assay buffer
 - Glass fiber filters
 - Scintillation counter
- Procedure:
 - Incubate a mixture of the PKC enzyme, [³H]PDBu, and varying concentrations of the isophthalic acid derivative.
 - After incubation, rapidly filter the mixture through glass fiber filters to separate the protein-bound radioligand from the unbound radioligand.
 - Wash the filters to remove non-specifically bound radioactivity.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀) is determined. The binding affinity (K_i) can then be calculated

using the Cheng-Prusoff equation. Promising isophthalate derivatives have shown K_i values in the nanomolar range (200-900 nM) for PKC α and PKC δ .^{[14][16]}

Signaling Pathway

Isophthalic acid derivatives that act as PKC activators can modulate downstream signaling events. For example, they can induce PKC-dependent phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK pathway involved in cell proliferation and differentiation.^[16]



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Caption: Interaction of an isophthalic acid derivative with the PKC signaling pathway.

Safety Information

Isophthalic acid is generally considered to have low toxicity.

Hazard	Statement
Acute Oral Toxicity	LD50 Oral - Rat - > 5,000 mg/kg ^[18]
Skin Corrosion/Irritation	No skin irritation observed in rabbit studies. ^[8]
Serious Eye Damage/Irritation	May cause serious eye irritation. ^[19]
Carcinogenicity	Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. ^{[18][20]}

Precautionary Measures:

- Avoid breathing dust.
- Wear protective gloves and eye/face protection.
- In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

Isophthalic acid is a versatile chemical with significant industrial importance, primarily as a monomer for various polymers. Its unique structural properties confer desirable characteristics to these materials. Furthermore, the isophthalic acid scaffold presents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly for targeting the protein kinase C signaling pathway. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, applications, and biological relevance for researchers and professionals in related fields.

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